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molecular formula C8H11BO3 B1586407 3-Ethoxyphenylboronic acid CAS No. 90555-66-1

3-Ethoxyphenylboronic acid

Cat. No. B1586407
M. Wt: 165.98 g/mol
InChI Key: CHCWUTJYLUBETR-UHFFFAOYSA-N
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Patent
US07732444B2

Procedure details

2,4 dichloropyrimidine was coupled with 3-ethoxyphenylboronic acid following procedure A. LC-MS showed the product had the expected M+H+ of 235.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
235
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH2:9]([O:11][C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1)[CH3:10]>>[CH2:9]([O:11][C:12]1[CH:13]=[CH:14][C:15]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=2)=[CH:16][CH:17]=1)[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1)B(O)O
Step Three
Name
235
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC1=CC=C(C=C1)C1=NC(=NC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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